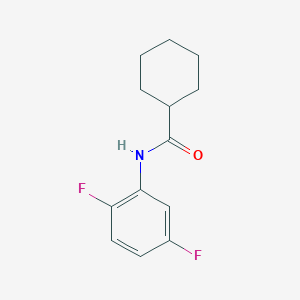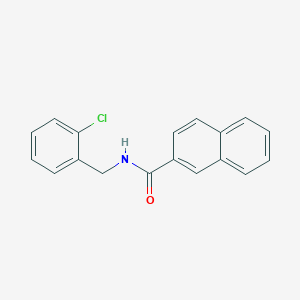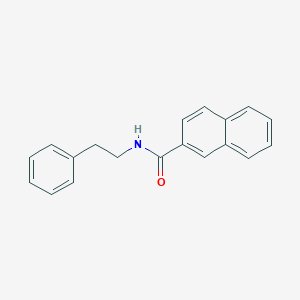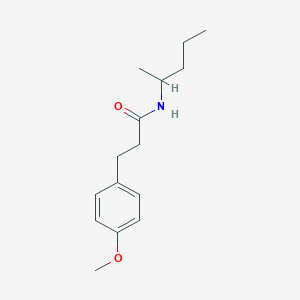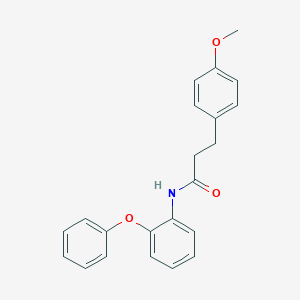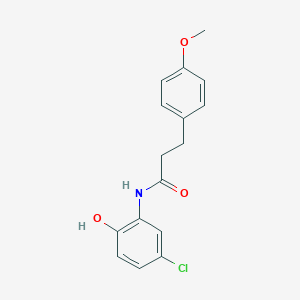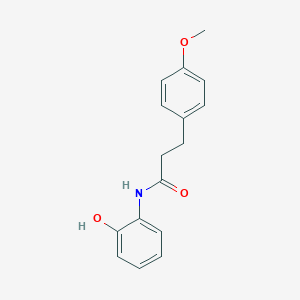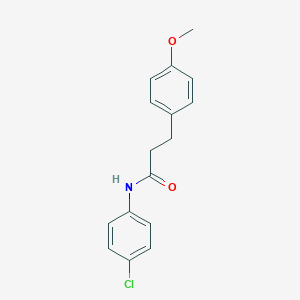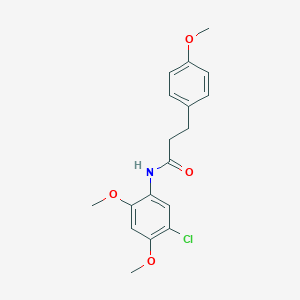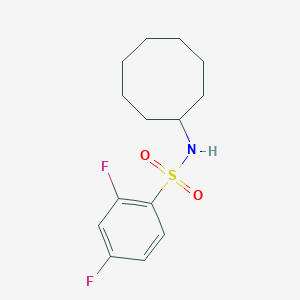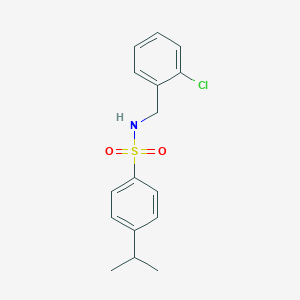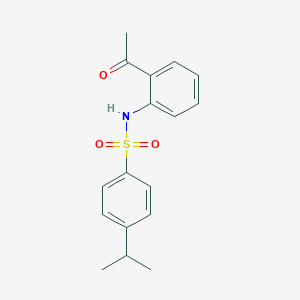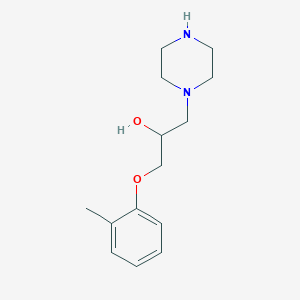
1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol” is a biochemical compound with the molecular formula C14H22N2O2 . It is used for proteomics research . The compound has a molecular weight of 250.34 .
Synthesis Analysis
The compound has been synthesized as a potential triple reuptake inhibitor, which simultaneously inhibits serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H22N2O2/c1-12-2-4-14 (5-3-12)18-11-13 (17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 . This code provides a specific representation of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Field
Microbiology Application: The compound has been studied for its antimicrobial activity, particularly against strains of Staphylococcus . Method: Fluorescence microscopy was used to measure the compound’s uptake into microbial cells. Transmission electron microscopy (TEM) was used to investigate the influence of the compound on the configuration of microbial cells. A DNA gyrase supercoiling assay was used to investigate whether the compound inhibits DNA gyrase . Results: The compound was taken up by more than 50% of microbial cells within 30 min. Using TEM, hollowed-out bacterial cytoplasms were observed in the specimen treated with the compound, although there was no disintegration of the bacterial membrane. In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of the compound increased .
Inhibition of ADAMTS
Field
Biochemistry Application: The compound has been disclosed in patents for its potential in inhibiting ADAMTS, a group of enzymes that play a role in tissue degradation . Method: The specific methods of application or experimental procedures are not detailed in the patent . Results: The outcomes of this application are not specified in the patent .
Antifungal Activity
Field
Mycology Application: A new series of compounds, including “1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol”, were synthesized as potential antifungal agents . Method: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . Results: The results or outcomes of this application are not specified in the source .
Metabolic Benefits
Field
Biochemistry Application: Non-selective α-adrenoceptor antagonist seems to carry potential benefits in the improvement of the reduction of elevated glucose and triglyceride level . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: The outcomes of this application are not specified in the source .
Proteomics Research
Field
Proteomics Application: The compound is used in proteomics research . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: The outcomes of this application are not specified in the source .
Antidepressant Molecule Synthesis
Field
Medicinal Chemistry Application: The compound has been used in the synthesis of antidepressant molecules via metal-catalyzed reactions . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: The outcomes of this application are not specified in the source .
Antipsychotic Drug Substance
Field
Pharmacology Application: Derivatives of the compound, specifically 3-(Piperazin-1-yl)-1,2-benzothiazole, act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . Method: The specific methods of application or experimental procedures are not detailed in the sources . Results: The outcomes of this application are not specified in the sources .
Eigenschaften
IUPAC Name |
1-(2-methylphenoxy)-3-piperazin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-4-2-3-5-14(12)18-11-13(17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUQBZHTHQFDKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2CCNCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

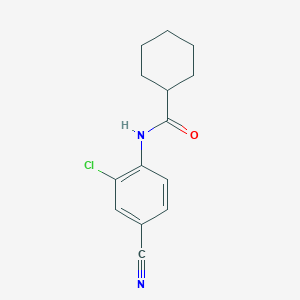
![N-[2-(hydroxymethyl)phenyl]cyclohexanecarboxamide](/img/structure/B502988.png)
